![molecular formula C20H24N2O3S B4710845 N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4710845.png)
N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
Vue d'ensemble
Description
N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2). This receptor plays a crucial role in the formation of new blood vessels, which is essential for tumor growth and metastasis. CP-673451 has shown promising results in preclinical studies and is being evaluated in clinical trials for its potential as an anticancer agent.
Mécanisme D'action
N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide targets the VEGFR2 receptor, which is overexpressed in many types of cancer cells. By inhibiting this receptor, this compound blocks the formation of new blood vessels, thereby depriving the tumor of the nutrients and oxygen it needs to grow and metastasize.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, it has been shown to inhibit the proliferation and migration of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide as a research tool is its specificity for the VEGFR2 receptor. This allows researchers to target this pathway specifically, without affecting other signaling pathways. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in experiments.
Orientations Futures
There are several potential future directions for research on N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the VEGFR2 pathway. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this compound treatment. Finally, there is interest in exploring the potential of this compound as a combination therapy with other anticancer agents.
Applications De Recherche Scientifique
N-cyclopentyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, it has been shown to inhibit the growth of various tumor types, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other chemotherapy drugs when used in combination.
Propriétés
IUPAC Name |
N-cyclopentyl-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-7-3-6-10-18(14)22-26(24,25)19-13-16(12-11-15(19)2)20(23)21-17-8-4-5-9-17/h3,6-7,10-13,17,22H,4-5,8-9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCIUPPYMWAFMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)NC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.